molecular formula C5H3Br2FN2 B3321606 3,5-Dibromo-2-fluoropyridin-4-amine CAS No. 1364917-13-4

3,5-Dibromo-2-fluoropyridin-4-amine

Cat. No.: B3321606
CAS No.: 1364917-13-4
M. Wt: 269.90 g/mol
InChI Key: YQZSVJKIFBZOGE-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluoropyridin-4-amine is a heterocyclic organic compound with the molecular formula C5H3Br2FN2. This compound is part of the pyridine family, which is known for its aromatic properties and nitrogen-containing ring structure. The presence of bromine and fluorine atoms in the pyridine ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific research and industrial applications.

Preparation Methods

The synthesis of 3,5-Dibromo-2-fluoropyridin-4-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 2-fluoropyridine followed by amination. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature environments .

Chemical Reactions Analysis

3,5-Dibromo-2-fluoropyridin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

3,5-Dibromo-2-fluoropyridin-4-amine is extensively used in scientific research due to its versatile reactivity and unique properties:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-fluoropyridin-4-amine involves its interaction with molecular targets through its bromine and fluorine substituents. These atoms can form strong bonds with various biological molecules, influencing their activity. The compound can act as an inhibitor or modulator of specific enzymes or receptors, affecting biochemical pathways and cellular functions .

Comparison with Similar Compounds

3,5-Dibromo-2-fluoropyridin-4-amine can be compared with other fluorinated and brominated pyridines:

    3,5-Difluoropyridine: Lacks the bromine atoms, resulting in different reactivity and applications.

    2,4-Dibromopyridine: Contains bromine atoms at different positions, leading to variations in chemical behavior.

    3-Bromo-2-fluoropyridine:

Properties

IUPAC Name

3,5-dibromo-2-fluoropyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2FN2/c6-2-1-10-5(8)3(7)4(2)9/h1H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZSVJKIFBZOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)Br)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720907
Record name 3,5-Dibromo-2-fluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364917-13-4
Record name 3,5-Dibromo-2-fluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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